5-Methyl-D-tryptophan
Description
Significance as a Tryptophan Analog in Biochemical and Enzymatic Investigations
The significance of 5-Methyl-D-tryptophan as a tryptophan analog stems from its ability to mimic or antagonize the functions of natural tryptophan. In biochemical and enzymatic studies, it serves as a competitive inhibitor for enzymes involved in the tryptophan biosynthetic pathway. A prime example is its inhibitory effect on anthranilate synthase, a key regulatory enzyme in this pathway. By binding to the enzyme, this compound can suppress the production of tryptophan, a mechanism that has been instrumental in selecting for genetic mutants in various organisms, including bacteria and plants. sigmaaldrich.com
This analog is also a crucial tool for studying enzymes that metabolize tryptophan. For instance, its interactions with tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis, have been investigated to understand the modulation of this important neurotransmitter. Furthermore, its use extends to the study of other enzymes such as dimethylallyltryptophan synthases (DMATSs), where it has been employed to probe substrate specificity and reaction mechanisms. nih.govuni-marburg.de The D-enantiomer, in particular, exhibits distinct biological activities compared to the L-enantiomer, providing researchers with a means to investigate the stereoselectivity of enzymatic reactions.
Overview of Research Domains in Chemical Biology and Enzymology
The application of this compound spans several research domains within chemical biology and enzymology. Its ability to interfere with tryptophan metabolism makes it a valuable probe in:
Microbial Genetics and Metabolism: It is widely used to select for mutants with altered tryptophan biosynthesis or regulation. sigmaaldrich.com Resistance to 5-methyltryptophan often indicates mutations that lead to the overproduction of tryptophan. semanticscholar.orgoup.com
Plant Biology: In plant science, it has been used to select for cell lines that overproduce tryptophan, a key precursor to the plant hormone auxin. google.com Studies on 5-methyltryptophan resistant rice lines have provided insights into genes involved in tryptophan biosynthesis and grain quality. slq.qld.gov.au
Neurochemistry: As a modulator of serotonin synthesis, it is used in studies investigating the serotonergic system and its role in mood and behavior.
Enzymology: It serves as a tool compound to investigate the mechanism, substrate specificity, and inhibition of various enzymes, including tryptophan hydroxylase, anthranilate synthase, and prenyltransferases. researchgate.net
Drug Discovery and Development: Its role as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in cancer, has made it a subject of interest in the development of new therapeutic agents. frontiersin.orgtandfonline.com
Historical Development of this compound Research as a Probe Molecule
The use of 5-methyltryptophan as a research tool has a history rooted in the early exploration of amino acid metabolism and its regulation. Initial studies in microbiology utilized tryptophan analogs to understand the biosynthesis of this essential amino acid. The discovery that certain analogs could inhibit microbial growth, and that this inhibition could be reversed by the addition of tryptophan, paved the way for their use in genetic selection.
In the mid-20th century, researchers began to employ 5-methyltryptophan to select for bacterial mutants that were resistant to its toxic effects. nih.gov These resistant strains were often found to have mutations in the regulatory regions of the tryptophan operon, leading to a deeper understanding of gene regulation. nottingham.ac.uk This approach was later extended to plant cell cultures in the 1970s, where 5-methyltryptophan was used to select for lines with increased tryptophan content. google.com These early studies established 5-methyltryptophan as a powerful probe for dissecting metabolic pathways and their genetic control, a role it continues to play in modern biochemical and chemical biology research.
Research Findings on this compound
| Research Area | Organism/System | Key Finding | Reference |
|---|---|---|---|
| Enzyme Inhibition | Neurospora crassa | Inhibits the synthesis of anthranilate compounds, the initial steps in tryptophan biosynthesis. | sigmaaldrich.com |
| Gene Regulation | Escherichia coli | Acts as a corepressor of the trp repressor, involved in the regulation of the tryptophan operon. | sigmaaldrich.com |
| Genetic Selection | Methanococcus voltae | Used to select for genetic mutants of this archaeon. | sigmaaldrich.com |
| Plant Mutation Breeding | Rice (Oryza sativa) | Resistant lines show altered expression of genes related to amino acid transport and have higher tryptophan content. | slq.qld.gov.au |
| Enzyme Substrate Specificity | Streptomyces ambofaciens and Streptomyces violaceusniger | Accepted as a substrate by 6-dimethylallyltryptophan synthase (6-DMATS) enzymes. | nih.gov |
| Enantioselectivity of Enzymes | Bacterial and Fungal DMATSs | This compound is preferred over the L-enantiomer by 6-DMATSMo and 5-DMATSSc. | rsc.org |
Properties
Molecular Weight |
218.28 |
|---|---|
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Delineation
Structural Conformation and Chirality of 5-Methyl-D-tryptophan
The chirality of this compound originates from its alpha-carbon (Cα), which is a stereocenter bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH2), and a side chain (3-(5-methyl-1H-indolyl)methyl). The "D" configuration denotes a specific three-dimensional arrangement of these groups relative to the alpha-carbon. According to the Cahn-Ingold-Prelog priority rules, this configuration is designated as (R), hence its systematic name (R)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid. chem960.comchemicalbook.com
In biological systems, the vast majority of amino acids used for protein synthesis are in the "L" configuration. nih.gov Therefore, this compound is considered a non-proteinogenic or "unnatural" amino acid. Its distinct spatial conformation prevents it from being incorporated into proteins during translation and leads to different metabolic pathways and biological interactions compared to its L-enantiomer. The indole (B1671886) ring of the molecule is essentially planar, a feature that is crucial for various non-covalent bonding interactions, such as π–π stacking and cation–π interactions, which influence how it binds to biological targets. researchgate.netnih.gov
Differential Biochemical Activities and Enzyme Recognition of D- and L-Enantiomers
The stereoisomers of 5-methyltryptophan exhibit markedly different biochemical activities due to the high stereoselectivity of enzymes. Biological systems are inherently chiral, and enzymes can precisely distinguish between D- and L-enantiomers, often catalyzing a reaction with one while not interacting with the other, or interacting in a different manner (e.g., inhibition versus catalysis).
A primary example of this enzymatic differentiation involves the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses. wikipedia.org IDO1 catabolizes L-tryptophan, leading to localized tryptophan depletion and the production of immunosuppressive metabolites like kynurenine (B1673888). nih.gov While the L-enantiomer, 5-methyl-L-tryptophan, is a known inhibitor of this enzyme, the D-enantiomer has also been investigated for its effects. Some research indicates that 1-methyl-D-tryptophan (a closely related compound) can paradoxically increase IDO1 expression and kynurenine production in certain cancer cells, suggesting complex off-target effects that differ from simple enzyme inhibition. nih.gov
Conversely, D-amino acids in mammals are primarily metabolized by the FAD-containing enzyme D-amino acid oxidase (DAAO). nih.gov This enzyme catalyzes the oxidative deamination of D-amino acids. While specific studies on this compound as a substrate for DAAO are limited, the enzyme is known to have a preference for hydrophobic D-amino acids, such as D-tryptophan, suggesting it could be a potential metabolic route for this compound. nih.govdrugbank.com
Another key difference is seen in the regulation of tryptophan biosynthesis. The racemic mixture 5-Methyl-DL-tryptophan has been shown to inhibit anthranilate synthase, the first enzyme in the tryptophan synthesis pathway in organisms like Saccharomyces cerevisiae. nih.gov However, the L-enantiomer is typically the more potent feedback inhibitor in such pathways.
| Enantiomer | Target Enzyme | Observed Activity |
| This compound | Indoleamine 2,3-dioxygenase (IDO1) | Modulates enzyme expression; not a direct competitive inhibitor. nih.gov |
| 5-Methyl-L-tryptophan | Indoleamine 2,3-dioxygenase (IDO1) | Inhibitor. |
| This compound | D-Amino Acid Oxidase (DAAO) | Potential substrate, based on enzyme preference for hydrophobic D-amino acids. nih.gov |
| 5-Methyl-L-tryptophan | Tryptophan Hydroxylase | Inhibitor (rate-limiting enzyme in serotonin (B10506) synthesis). nih.gov |
| 5-Methyl-DL-tryptophan | Anthranilate Synthase | Feedback inhibitor. nih.gov |
| 5-Methyl-DL-tryptophan | Tryptophanase | Substrate. sigmaaldrich.comsigmaaldrich.com |
Stereoselective Interactions within Biological Systems
The specific three-dimensional structure of this compound governs its interactions with other biological molecules, such as transporters and receptors, in a stereoselective manner. The transport of amino acids across cellular membranes, including the blood-brain barrier, is mediated by specific transporter proteins that often exhibit strong preferences for one enantiomer over the other. nih.gov
For the parent compound, tryptophan, studies have shown that the L-isomer is more readily transported into the brain than the D-isomer. nih.gov This stereoselectivity is attributed to the specific recognition sites on amino acid transporters. While direct transport data for this compound is not widely available, it is expected to follow a similar pattern of stereoselective transport, limiting its access to certain tissues compared to its L-counterpart.
Furthermore, the unique indole structure of tryptophan and its derivatives facilitates cation–π interactions, a significant non-covalent force where the electron-rich indole ring interacts with a cation. nih.govdntb.gov.ua These interactions are crucial for the binding of molecules to receptors and the active sites of enzymes. The precise orientation of the functional groups in this compound, as opposed to the L-enantiomer, would alter the geometry of these potential cation–π interactions, leading to different binding affinities and functional outcomes at receptor sites. For example, while L-tryptophan is the precursor to the neurotransmitter serotonin, D-tryptophan does not lead to a significant increase in serotonin synthesis, highlighting a profound stereoselective difference in the serotonin metabolic pathway. nih.govreactome.org This principle of stereoselectivity is fundamental to understanding the distinct biological profile of this compound.
Interrogation of Biosynthetic and Metabolic Pathways
Modulation of Tryptophan Biosynthesis in Microbial Systems
5-Methyl-D-tryptophan, a synthetic analog of the essential amino acid tryptophan, plays a significant role in the study of microbial biochemical and genetic pathways due to its function as a competitive inhibitor of tryptophan biosynthesis. It mimics tryptophan and binds to regulatory enzymes, thereby providing a mechanism to study and manipulate these systems.
This compound acts as a competitive inhibitor of anthranilate synthase, a critical enzyme in the tryptophan biosynthetic pathway. This enzyme catalyzes the initial two reactions in tryptophan synthesis. mdpi.com The inhibitory action of this compound occurs through false feedback inhibition, where it mimics the natural end-product, L-tryptophan, and binds to the allosteric site of anthranilate synthase. researchgate.net This binding event induces a conformational change in the enzyme, which in turn affects the affinity of its active sites for its substrates, glutamine and chorismate, ultimately preventing their binding and halting the synthesis of anthranilate. mdpi.com
In various microbial systems, including Escherichia coli and Saccharomyces cerevisiae, this inhibition of anthranilate synthase is a primary mechanism of action for this compound. mdpi.com Studies on rice mutants resistant to 5-methyltryptophan (5MT) have shown that these mutants possess an altered form of anthranilate synthase that is insensitive to feedback inhibition by tryptophan. nih.gov These mutant lines exhibited a 2.2- to 3-fold higher anthranilate synthase activity compared to control plants. nih.gov
| Organism | Enzyme | Effect of this compound |
| Escherichia coli | Anthranilate synthase (trpE) | Competitive inhibition, mimics tryptophan feedback. mdpi.com |
| Saccharomyces cerevisiae | Anthranilate synthase | Feedback inhibition. |
| Rice (Oryza sativa) | Anthranilate synthase | Inhibition in wild-type; resistant mutants show insensitivity. nih.gov |
| Neurospora crassa | Anthranilate synthase | Inhibition of synthesis. scientificlabs.com |
In prokaryotes like Escherichia coli, the genes responsible for tryptophan synthesis are organized into the trp operon. cuny.eduwikipedia.org The expression of this operon is regulated by the availability of tryptophan. When tryptophan levels are high, it acts as a corepressor, binding to the Trp repressor protein (TrpR). cuny.eduwikipedia.orgkhanacademy.org This complex then binds to the operator region of the trp operon, physically blocking RNA polymerase from transcribing the genes for tryptophan synthesis. cuny.eduwikipedia.org
This compound can act as a corepressor of the E. coli Trp repressor, mimicking the action of tryptophan. scientificlabs.com By binding to the Trp repressor, it facilitates the repression of the trp operon, leading to a shutdown of the tryptophan biosynthesis pathway. This makes this compound a useful tool for studying gene regulation in prokaryotes. Mutants resistant to tryptophan analogs like 5-methyl-tryptophan often have mutations in the tryptophan-specific transporter (mtr) or the repressor gene (trpR), leading to derepression of the trp operon. mdpi.com
In some archaea, such as Methanothermobacter marburgensis, mutants resistant to 5-methyltryptophan have been shown to constitutively express the trp operon due to changes in a regulatory gene, trpY, located upstream of the operon. nih.gov
Feedback inhibition is a common regulatory mechanism in both fungi and bacteria for controlling metabolic pathways. In the context of tryptophan biosynthesis, the final product, L-tryptophan, typically inhibits the activity of the first enzyme in the pathway, anthranilate synthase. nih.gov
This compound exploits this mechanism by acting as a "false feedback" inhibitor. researchgate.net In the fungus Saccharomyces cerevisiae, 5-methyl-DL-tryptophan exerts its effect primarily through feedback inhibition of anthranilate synthase. Similarly, in bacteria like Corynebacterium glutamicum, resistance to 5-methyltryptophan can be conferred by mutations in the trpD gene, which encodes for an anthranilate phosphoribosyltransferase that is more resistant to feedback inhibition by both tryptophan and 5-methyltryptophan. researchgate.net In some bacteria, such as Bacillus subtilis, regulation occurs via a tryptophan-activated RNA-binding protein (TRAP), where tryptophan binding to TRAP leads to transcription termination of the trp operon. wikipedia.org
Research has identified specific amino acid residues crucial for this regulation. For instance, in S. cerevisiae, a single point mutation resulting in a serine-to-leucine substitution was found to be responsible for making the anthranilate synthase unresponsive to tryptophan. uni-goettingen.de
Interactions with Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Pathways
Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. nih.gov
5-Methyl-tryptophan analogues have been studied for their interaction with recombinant human IDO1. scispace.com Research indicates that tryptophan analogues with substitutions at the 5- or 6-position of the indole (B1671886) ring can bind to the active site and function as either substrates or inhibitors. scispace.com
Specifically, 5-methyl-D,L-tryptophan was found to be a more effective substrate for IDO1 than an inhibitor. scispace.com In fact, it appeared to be a better substrate than the natural L-tryptophan. scispace.com In contrast, other analogues like 5-bromo-D,L-tryptophan were more active as inhibitors. scispace.com
| Compound | Activity on IDO1 |
| 5-Methyl-D,L-tryptophan | More effective as a substrate than an inhibitor. scispace.com |
| 5-Methoxy-D,L-tryptophan | More effective as a substrate than an inhibitor. scispace.com |
| 5-Hydroxy-L-tryptophan | More effective as a substrate than an inhibitor. scispace.com |
| 5-Bromo-D,L-tryptophan | More active as an inhibitor than a substrate. scispace.com |
| 5-Fluoro-D,L-tryptophan | Slightly more active as a substrate. scispace.com |
The stereochemistry of tryptophan analogues plays a critical role in their interaction with IDO1. Studies comparing the D- and L-isomers of methylated tryptophans have revealed distinct activities.
For 1-methyl-tryptophan (1-MT), the L-isomer is a more potent inhibitor of purified human IDO1 enzyme in cell-free assays compared to the D-isomer. nih.govsemanticscholar.org The L-isomer acts as a competitive inhibitor, whereas the D-isomer is significantly less effective. semanticscholar.org However, the D-isomer of 1-MT has shown greater efficacy in reversing T-cell suppression by IDO-expressing dendritic cells and as an anticancer agent in vivo. nih.govsemanticscholar.org
While L-1-MT is a more potent direct inhibitor of the IDO1 enzyme, D-1-MT appears to have more significant biological effects in cellular and in vivo models, suggesting its mechanism may be more complex than direct enzyme inhibition. semanticscholar.orgaacrjournals.org For 6-nitro-tryptophan, the L-isomer was an effective competitive inhibitor of human IDO, while the D-isomer showed no inhibitory activity, indicating that binding to the active site is stereoselective. scispace.com
Molecular dynamics simulations suggest that for human IDO (hIDO), the active site is large and dynamic, allowing for multiple stable binding conformations for both L- and D-tryptophan. nih.gov This contrasts with TDO, which has a more rigid active site that perfectly fits L-tryptophan but interacts more weakly with D-tryptophan. nih.gov
| Isomer | Inhibitory Activity on Purified IDO1 | In Vivo / Cellular Antitumor Efficacy |
| 1-Methyl-L-tryptophan (L-1-MT) | More potent inhibitor. nih.govsemanticscholar.org | Less effective. nih.govsemanticscholar.org |
| 1-Methyl-D-tryptophan (D-1-MT) | Much less effective inhibitor. semanticscholar.org | More efficacious. nih.govsemanticscholar.org |
Impact on Microbial Tryptophan Metabolism Beyond Humans
The gut microbiota plays a significant role in tryptophan metabolism, converting dietary tryptophan into a variety of bioactive molecules that can influence host physiology.
The gut microbiota can metabolize tryptophan through several pathways, distinct from the host's kynurenine and serotonin (B10506) pathways. These microbial pathways produce a range of indole derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and tryptamine. These metabolites can exert various effects on the host, including modulation of the immune system and gut barrier function.
Studies in animal models have shown that modulating the gut microbiota can alter the levels of these tryptophan-derived metabolites. For example, the administration of certain polysaccharides
Influence on Signaling Pathways (e.g., TLR4/MyD88/NF-κB in experimental models)
Recent research has highlighted the role of 5-Methyl-DL-tryptophan (a mixture containing this compound) in modulating critical inflammatory signaling pathways. In experimental models of colitis, 5-Methyl-DL-tryptophan, a metabolite derived from Angelica sinensis polysaccharides, has been shown to ameliorate the condition by influencing the gut microbiota and the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling cascade. sigmaaldrich.com This pathway is a cornerstone of the innate immune response, and its activation is linked to the production of pro-inflammatory cytokines.
The TLR4/MyD88/NF-κB pathway is initiated by the recognition of specific ligands, leading to the recruitment of the adaptor protein MyD88. This triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of inflammatory genes. frontiersin.orgfrontiersin.org Studies in various models have demonstrated that the activation of this pathway is associated with inflammatory conditions. frontiersin.orgnih.gov The ability of 5-Methyl-DL-tryptophan to modulate this pathway suggests its potential as a regulatory molecule in inflammatory processes. sigmaaldrich.com While the precise mechanisms of how this compound exerts this influence are still under investigation, its impact on this key signaling hub is a significant area of research.
Table 1: Key Proteins in the TLR4/MyD88/NF-κB Signaling Pathway
| Protein | Function |
| TLR4 (Toll-like receptor 4) | A transmembrane protein that recognizes pathogen-associated molecular patterns, initiating an immune response. frontiersin.org |
| MyD88 (Myeloid differentiation primary response 88) | An adaptor protein that is recruited to TLR4 upon activation and is crucial for the downstream signaling cascade. frontiersin.orgfrontiersin.org |
| NF-κB (Nuclear factor-kappa B) | A protein complex that acts as a transcription factor, controlling the expression of genes involved in inflammation. frontiersin.orgfrontiersin.org |
| IκB-α (Inhibitor of kappa B alpha) | A protein that inhibits NF-κB by keeping it in the cytoplasm. Its phosphorylation and degradation allow NF-κB to translocate to the nucleus. frontiersin.org |
Interaction with Amino Acid Transport Systems
The cellular uptake and efflux of amino acids are tightly regulated by various transport systems, including the ATP-binding cassette (ABC) transporters. 5-Methyl-tryptophan has been identified as an inhibitor of certain ABC transporters. ebm-journal.org
Inhibition Mechanisms of ATP-Binding Cassette (ABC) Transporters
ATP-binding cassette (ABC) transporters are a large family of membrane proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes. nih.govoaepublish.com These transporters are involved in numerous physiological processes, including nutrient uptake and the efflux of toxins and drugs. mdpi.com The general mechanism of ABC importers involves a substrate-binding protein (SBP) that captures the substrate and delivers it to the transmembrane domains (TMDs), which form a channel for translocation, a process fueled by ATP hydrolysis at the nucleotide-binding domains (NBDs). nih.gov
Inhibition of ABC transporters can occur through various mechanisms, such as competitive binding at the substrate-binding site. nih.gov 5-Methyltryptophan has been noted as an inhibitor of an ABC transporter that regulates the availability of tryptophan. ebm-journal.org This suggests that this compound may compete with tryptophan for binding to the transporter, thereby hindering the transport of the natural amino acid. The structural similarity between this compound and tryptophan likely facilitates this competitive interaction.
Effects on Cellular Tryptophan Uptake in Non-Human Organisms
The effects of 5-Methyl-tryptophan on tryptophan uptake and metabolism have been observed in various non-human organisms. In the fungus Neurospora crassa, 5-Methyl-DL-tryptophan inhibits the synthesis of anthranilate, a precursor in the tryptophan biosynthesis pathway. sigmaaldrich.com In the bacterium Escherichia coli, it acts as a corepressor of the trp repressor, which regulates the expression of genes involved in tryptophan synthesis. sigmaaldrich.com This indicates that in the presence of high levels of 5-Methyl-tryptophan, the bacteria reduce their own production of tryptophan.
Furthermore, 5-Methyl-DL-tryptophan has been utilized in the selection of genetic mutants in the archaebacterium Methanococcus voltae. sigmaaldrich.com Its ability to interfere with tryptophan metabolism makes it a useful tool for identifying and studying organisms with altered tryptophan synthesis or transport mechanisms. In oats, 5-Methyl-tryptophan has been shown to inhibit the induction of anthranilate synthase activity. sigmaaldrich.com These examples from diverse non-human organisms demonstrate the broad impact of 5-Methyl-tryptophan on cellular tryptophan uptake and metabolism, often by mimicking tryptophan and interacting with its regulatory and transport machinery.
Table 2: Effects of 5-Methyl-tryptophan in Non-Human Organisms
| Organism | Effect of 5-Methyl-tryptophan | Reference |
| Neurospora crassa (fungus) | Inhibits anthranilate synthesis. | sigmaaldrich.com |
| Escherichia coli (bacterium) | Acts as a corepressor of the trp repressor. | sigmaaldrich.com |
| Methanococcus voltae (archaebacterium) | Used to select for genetic mutants. | sigmaaldrich.com |
| Oats (plant) | Inhibits the induction of anthranilate synthase activity. | sigmaaldrich.com |
Chemical Synthesis and Biocatalytic Production Methodologies
Classical Organic Synthetic Routes to 5-Methyl-D-tryptophan and Derivatives
Classical organic synthesis provides a versatile platform for the preparation of this compound and its derivatives. These multi-step syntheses often involve the strategic manipulation of functional groups and the controlled formation of the chiral center.
The introduction of a methyl group at the 5-position of the indole (B1671886) ring is a key step in the synthesis of this compound. Achieving regioselectivity is paramount to avoid the formation of other methylated isomers. Various synthetic strategies have been developed to direct the methylation to the desired C5 position of the indole nucleus. These methods often rely on the electronic properties of the indole ring and the use of specific directing groups.
One common approach involves the electrophilic substitution of an appropriately substituted indole precursor. The inherent nucleophilicity of the indole ring can be modulated by the presence of activating or deactivating groups, thereby influencing the position of methylation. For instance, syntheses may start from a pre-functionalized aniline (B41778) derivative which, upon cyclization to form the indole ring, already contains a substituent that directs methylation to the 5-position.
Recent advancements have also explored transition-metal-catalyzed C-H activation as a powerful tool for the regioselective functionalization of indoles. nih.gov Rhodium-catalyzed annulation between protected anilines and alkynyl chlorides represents a modern approach to construct substituted tryptophans with high regioselectivity. nih.gov
Table 1: Comparison of Selected Regioselective Methylation Strategies for Indole Systems
| Strategy | Reagents/Conditions | Advantages | Disadvantages |
| Electrophilic Substitution | Methylating agent (e.g., methyl iodide, dimethyl sulfate), Lewis acid catalyst | Well-established, readily available reagents | Potential for over-methylation, formation of isomeric byproducts |
| Directed C-H Activation | Rhodium catalyst, protected aniline, alkynyl chloride | High regioselectivity, redox-neutral | Requires specialized catalysts and precursors |
The multi-step synthesis of this compound necessitates the use of protecting groups to mask reactive functional moieties and prevent unwanted side reactions. The α-amino and α-carboxylic acid groups of the tryptophan backbone, as well as the indole nitrogen, are typically protected during the synthetic sequence.
The choice of protecting groups is critical and is guided by their stability under the reaction conditions of a particular step and the ease of their selective removal. For the α-amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). google.com The carboxylic acid is often protected as an ester, such as a methyl or benzyl (B1604629) ester.
Protection of the indole nitrogen can be important to prevent N-alkylation and other side reactions. The Boc group is a frequently used protecting group for the indole nitrogen, offering stability during various transformations and facile removal under acidic conditions. google.comresearchgate.net The selection of an orthogonal protecting group strategy, where each group can be removed under distinct conditions without affecting the others, is a key consideration in designing an efficient synthesis. iris-biotech.de
Table 2: Common Protecting Groups in Tryptophan Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) iris-biotech.de |
| α-Carboxylic Acid | Methyl Ester | -OMe | Saponification (e.g., NaOH) |
| α-Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis |
| Indole Nitrogen | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) researchgate.net |
The establishment of the D-configuration at the α-carbon is a crucial aspect of the synthesis of this compound. Catalytic asymmetric synthesis offers an efficient means to achieve high enantioselectivity.
One prominent strategy is the enantioselective hydrogenation of a dehydroamino acid precursor using a chiral catalyst. chim.it This involves the synthesis of an achiral α,β-unsaturated tryptophan derivative, which is then hydrogenated in the presence of a chiral transition metal complex, typically containing rhodium or ruthenium coordinated to a chiral phosphine (B1218219) ligand. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction, allowing for the selective formation of the D-enantiomer.
Another approach involves the use of chiral phase-transfer catalysts for the asymmetric alkylation of a glycine-derived Schiff base with a suitable 5-methylindole-containing electrophile. The chiral catalyst creates a chiral environment that directs the alkylation to occur stereoselectively, leading to the desired D-amino acid derivative.
Enzymatic and Biocatalytic Synthesis of Tryptophan Analogs
Biocatalysis has emerged as a powerful and sustainable alternative to classical organic synthesis for the production of chiral compounds, including tryptophan analogs. Enzymes offer high selectivity and can operate under mild reaction conditions.
Tryptophan synthase (TrpS) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of L-tryptophan from indole and L-serine. nih.gov The β-subunit of this enzyme complex (TrpB) is responsible for the C-C bond formation. chim.it Through protein engineering and directed evolution, the substrate specificity of TrpS has been expanded to accept a wide range of substituted indoles and alternative amino acid substrates. nih.govgoogle.com
Engineered variants of tryptophan synthase from various organisms, such as Pyrococcus furiosus and Salmonella enterica, have been developed to efficiently synthesize tryptophan analogs. nih.govmdpi.com These engineered enzymes can catalyze the condensation of 5-methylindole (B121678) with serine or other suitable precursors to produce 5-methyltryptophan. By carefully selecting or engineering the enzyme, it is possible to control the stereochemical outcome of the reaction. While TrpS naturally produces the L-enantiomer, further enzymatic steps or specific enzyme variants can be employed to access the D-enantiomer. For instance, the product of the TrpS reaction can be subjected to a racemase or a stereoinverting enzyme system. mdpi.com
One-pot biotransformations, where multiple enzymatic reactions are carried out in a single reaction vessel, offer significant advantages in terms of process efficiency and reduced waste generation. rsc.org For the synthesis of D-tryptophan derivatives, multi-enzyme cascade reactions have been designed.
A three-enzyme system has been reported for the synthesis of various D-tryptophan derivatives from substituted indoles. mdpi.com This system couples the synthesis of the L-tryptophan analog by a tryptophan synthase with a subsequent stereoinversion. The stereoinversion is achieved through a two-step process involving an L-amino acid deaminase for oxidative deamination to the corresponding α-keto acid, followed by a stereoselective transamination catalyzed by a D-aminotransferase to yield the final D-amino acid. mdpi.com Such one-pot processes have been shown to produce D-tryptophan derivatives with high conversion yields and excellent enantiomeric excess. mdpi.com
Table 3: Enzymes in the Biocatalytic Synthesis of Tryptophan Analogs
| Enzyme | EC Number | Function |
| Tryptophan Synthase | 4.2.1.20 | Catalyzes the synthesis of tryptophan and its analogs from indole derivatives and serine. google.com |
| L-Amino Acid Deaminase | 1.4.3.2 | Catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids. mdpi.com |
| D-Aminotransferase | 2.6.1.21 | Catalyzes the stereoselective transamination of α-keto acids to D-amino acids. |
Green Chemistry Principles in Biocatalytic Production
The biocatalytic production of D-tryptophan derivatives, including this compound, aligns with several core principles of green chemistry. nih.gov These enzymatic methods offer significant advantages over traditional chemical syntheses by operating under milder conditions, utilizing water as a solvent, and demonstrating high selectivity, thereby reducing waste and energy consumption. nih.govmdpi.com
A key green advantage of biocatalysis is the use of enzymes, which are renewable catalysts that function at or near ambient temperatures and pressures. nih.gov This contrasts sharply with many conventional chemical methods that require harsh conditions and often generate hazardous byproducts.
One innovative biocatalytic strategy for producing substituted D-tryptophans involves a one-pot, multi-enzyme cascade. acs.orgthieme-connect.com This process starts with a substituted indole (such as 5-methylindole) and L-serine to first synthesize the L-tryptophan analog, catalyzed by tryptophan synthase (TrpS). acs.orgthieme-connect.com This initial product then undergoes a stereoinversion process mediated by two additional enzymes: an L-amino acid deaminase (LAAD) and an engineered D-aminotransferase (DAAT). acs.orgthieme-connect.com This cascade efficiently converts the L-enantiomer into the desired D-enantiomer with high yield and excellent enantiomeric excess (often >99%). acs.orgacs.orgresearchgate.net
The principles of green chemistry evident in this biocatalytic cascade include:
Atom Economy: The one-pot nature of the reaction minimizes intermediate isolation steps, reducing solvent use and potential product loss.
Use of Renewable Feedstocks: The process utilizes amino acids and simple indole precursors.
Catalysis: Enzymes are highly efficient and specific catalysts, reducing the need for protecting groups and minimizing side reactions. youtube.com
Safer Solvents and Reaction Conditions: The entire process is conducted in aqueous media under mild conditions, eliminating the need for volatile or toxic organic solvents. google.com
This enzymatic approach is applicable for a wide range of substituted indoles, demonstrating its versatility for creating various D-tryptophan derivatives. acs.orgmanchester.ac.uk
| Enzyme | Source Organism | Function in Cascade |
|---|---|---|
| Tryptophan Synthase (TrpS) | Salmonella enterica | Catalyzes C-C bond formation between indole and L-serine to form L-tryptophan. acs.orgthieme-connect.com |
| L-amino acid deaminase (LAAD) | Proteus myxofaciens | Oxidatively deaminates the L-tryptophan intermediate. acs.orgthieme-connect.com |
| Engineered D-aminotransferase (DAAT) | Engineered Variant | Catalyzes the transamination to form the final D-tryptophan product. acs.orgthieme-connect.com |
Chiral Auxiliary-Facilitated Synthesis Methods
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled production of specific enantiomers like this compound. These methods involve temporarily attaching a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
The Strecker synthesis is a classic method for producing amino acids from aldehydes, ammonia, and cyanide. wikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to yield the amino acid. masterorganicchemistry.comorganic-chemistry.org To achieve enantioselectivity, the standard Strecker synthesis can be modified by using a chiral auxiliary.
In a modified approach for preparing indole-substituted tryptophans, a chiral amine, such as (S)-α-methylbenzylamine, can be used in place of ammonia. rsc.orgrsc.org This chiral amine reacts with the starting aldehyde (e.g., 5-methyl-indole-3-acetaldehyde) to form a chiral imine. pearson.com The subsequent nucleophilic addition of cyanide occurs diastereoselectively, guided by the stereocenter of the auxiliary. rsc.org
The resulting diastereomeric α-aminonitriles can then be separated, followed by hydrolysis of the nitrile and hydrogenolysis to cleave the chiral auxiliary, yielding the enantiomerically enriched amino acid. rsc.org This strategy provides a flexible and operationally simple route to a variety of substituted (S)- or (D)-tryptophan analogs, depending on the chosen chirality of the auxiliary amine. rsc.orgrsc.org
Beyond the Strecker synthesis, other chiral auxiliary-based methods provide powerful diastereoselective approaches for preparing tryptophan analogs. A prominent example is the use of Schöllkopf chiral auxiliaries, which are bis-lactim ethers derived from cyclic dipeptides (diketopiperazines), often made from valine and glycine (B1666218). nih.govacs.orgbiosynth.com
The general process involves the following steps:
Deprotonation: The Schöllkopf reagent is deprotonated with a strong base (e.g., n-butyllithium) at low temperatures to form a stabilized carbanion. nih.gov
Alkylation: This nucleophilic carbanion is then reacted with an electrophile, such as a substituted indolemethyl halide or triflate (e.g., 3-(chloromethyl)-5-methyl-1H-indole). The bulky chiral auxiliary directs the alkylating agent to attack from the less sterically hindered face, resulting in high diastereoselectivity. nih.govacs.orgresearchgate.net
Hydrolysis: The resulting adduct is then subjected to mild acidic hydrolysis, which cleaves the auxiliary and liberates the desired amino acid ester (e.g., this compound methyl ester). nih.gov The chiral auxiliary can often be recovered and reused.
This methodology has been successfully employed for the synthesis of various tryptophan derivatives with high optical purity. nih.govacs.orgresearchgate.net The choice of the amino acid used to create the auxiliary (e.g., L-valine vs. D-valine) determines the stereochemistry of the final product, allowing for the targeted synthesis of either L- or D-tryptophan analogs. researchgate.net
| Method | Chiral Auxiliary Example | Key Intermediate | Stereocontrol Mechanism |
|---|---|---|---|
| Modified Strecker Synthesis | (S)-α-Methylbenzylamine | Chiral α-aminonitrile | Diastereoselective addition of cyanide to a chiral imine. rsc.orgrsc.org |
| Schöllkopf Method | Bis-lactim ether of cyclo(L-Val-Gly) | Alkylated diketopiperazine | Diastereoselective alkylation of a chiral glycine enolate equivalent. nih.govresearchgate.net |
Molecular Level Interactions and Structural Biology Studies
Computational Chemistry and Conformational Analysis
Computational chemistry provides powerful tools for understanding the molecular properties of 5-Methyl-D-tryptophan from a theoretical perspective. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights into its structure, stability, and dynamic behavior in various environments.
These investigations involve calculating the molecule's ground-state energy and optimizing its geometry to find the most stable conformation. researchgate.net Key parameters derived from DFT studies include bond lengths, bond angles, and dihedral angles. The results of such calculations can be compared with experimental data to validate the theoretical model. als-journal.com Furthermore, DFT is used to compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. doi.org
Below is a table summarizing typical parameters used in DFT studies of tryptophan and its derivatives.
| Parameter | Commonly Used Methods/Basis Sets | Information Obtained |
|---|---|---|
| Functional | B3LYP, M05-2X | Approximates the exchange-correlation energy, influencing the accuracy of electronic structure calculations. nih.gov |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Defines the set of mathematical functions used to build molecular orbitals; larger basis sets provide greater accuracy. researchgate.netdntb.gov.ua |
| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's properties without explicitly modeling solvent molecules. |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations are invaluable for exploring its conformational landscape in different solvents, such as water. mdpi.com These simulations reveal how the molecule flexes, rotates, and changes shape due to thermal motion and interactions with its environment. nih.gov
By simulating the trajectory of the molecule over nanoseconds or longer, researchers can identify the most frequently adopted conformations and the energy barriers between them. acs.org The presence of the 5-methyl group can influence the conformational preferences of the side chain relative to the amino acid backbone. Solvation effects are critical, as interactions with solvent molecules, particularly through hydrogen bonding, play a significant role in stabilizing certain conformations. researchgate.net The explicit simulation of solvent molecules provides a more accurate representation of the molecule's behavior compared to in-vacuo simulations. nih.gov
Like all amino acids, this compound can exist in different tautomeric and ionic forms depending on the pH of its environment. The primary forms are the cationic form (at low pH), the zwitterionic form (at neutral pH), and the anionic form (at high pH).
Cationic Form: The carboxylic acid group (-COOH) is neutral, and the amino group is protonated (-NH3+).
Zwitterionic Form: The carboxylic acid group is deprotonated (-COO-), and the amino group is protonated (-NH3+).
Anionic Form: The carboxylic acid group is deprotonated (-COO-), and the amino group is neutral (-NH2).
Theoretical models, often coupled with DFT calculations, can predict the relative stability of these forms. nih.govnih.gov These models calculate the proton affinity of the different functional groups to determine the most likely protonation state at a given pH. Understanding the dominant ionic form is crucial, as it dictates the molecule's charge and its ability to form intermolecular interactions, such as those in an enzyme's active site. mdpi.com
Enzyme-Ligand Complexation Mechanisms
This compound, as an analog of tryptophan, can interact with enzymes that normally bind the natural amino acid. A primary example is Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. nih.govwikipedia.org
The binding of tryptophan and its analogs occurs within the catalytic domain of TPH. dtu.dk Although a crystal structure of TPH in complex with this compound is not explicitly detailed in the search results, the structure with other ligands provides a model for the active site. The active site of human TPH is a pocket lined by specific amino acid residues that recognize and position the tryptophan substrate for catalysis. nih.govrcsb.org High sequence homology between TPH and other aromatic amino acid hydroxylases, like phenylalanine hydroxylase and tyrosine hydroxylase, suggests a similar three-dimensional structure and catalytic mechanism. nih.gov The binding pocket must accommodate the indole (B1671886) ring and the amino acid backbone of the substrate.
The table below lists key residues potentially involved in the TPH active site, based on models and homologous structures.
| Residue Type | Potential Role in Binding Pocket |
|---|---|
| Hydrophobic Residues | Form van der Waals interactions with the indole ring of tryptophan, stabilizing its position. |
| Polar/Charged Residues | Form hydrogen bonds or salt bridges with the amino and carboxyl groups of the tryptophan backbone. |
| Catalytic Iron Ion | A non-heme iron (II) ion is essential for the hydroxylation reaction, coordinated by specific histidine and glutamate (B1630785) residues. nih.govdtu.dk |
The recognition of a ligand like this compound by an enzyme is governed by a combination of steric (shape and size) and electronic (charge distribution, hydrogen bonding) factors. nih.gov The enzyme's binding pocket is finely tuned to fit the natural substrate, L-tryptophan.
Steric Factors: The introduction of a methyl group at the 5-position of the indole ring increases the molecule's size. This additional bulk could create a steric clash with residues in the TPH binding pocket, potentially hindering optimal binding or positioning for catalysis. Whether this compound acts as a substrate or an inhibitor depends on how well the active site can accommodate this modification. nih.gov
Electronic Factors: The methyl group is weakly electron-donating, which can slightly alter the electron density of the indole ring. This change could influence cation-pi or hydrophobic interactions between the ring and the enzyme's active site residues. The precise geometry of the enzyme-ligand complex, including hydrogen bonding with the amino and carboxyl groups, is critical for recognition and subsequent catalytic activity or inhibition. nih.govnih.gov
Allosteric Sites and their Influence on Enzyme Function
5-Methyl-tryptophan, as an analog of tryptophan, can influence enzyme function by binding to allosteric sites, which are regulatory sites distinct from the active site. libretexts.org This interaction can lead to conformational changes that either activate or inhibit the enzyme's catalytic activity. libretexts.org A primary example of this regulation is observed in the tryptophan (trp) operon and the enzyme tryptophan synthase. 5-Methyl-tryptophan is known to act as a repressor of trp operon expression, indicating its interaction with regulatory proteins that control gene transcription for tryptophan biosynthesis. sigmaaldrich.com
Tryptophan synthase, a bifunctional enzyme composed of α and β subunits, catalyzes the final steps of L-tryptophan biosynthesis and is a classic model for allosteric regulation. aip.orgnih.gov The binding of ligands at one active site triggers conformational changes and alters the catalytic activity at the other, distant active site through a network of interacting amino acid residues. psu.edunih.gov The binding of a tryptophan analog like 5-methyl-tryptophan can mimic the presence of the natural product, triggering these allosteric mechanisms and leading to feedback inhibition of the enzyme. sigmaaldrich.com Such allosteric inhibitors are of significant interest as potential antimicrobial agents, particularly for pathogens like Mycobacterium tuberculosis, where inhibiting tryptophan synthesis can be lethal. aip.orgnih.gov
Role as a Probe in Protein Structure and Function Investigations
The incorporation of tryptophan analogs like 5-methyl-tryptophan into proteins is a powerful technique for studying protein structure and dynamics using spectroscopic methods. nih.govbasicmedicalkey.com This is typically achieved by using an auxotrophic expression host, such as Escherichia coli or Lactococcus lactis, which cannot synthesize its own tryptophan. basicmedicalkey.comresearchgate.net When these cells are grown in a medium depleted of tryptophan but supplied with the desired analog, the cellular machinery incorporates the analog into the polypeptide chain during protein synthesis. nih.gov This process can achieve high incorporation efficiencies, often exceeding 95%. researchgate.netnih.gov
Fluorescence Spectroscopy : Tryptophan fluorescence is highly sensitive to the local microenvironment. acs.org Analogs like 5-hydroxytryptophan (B29612) or 7-azatryptophan (B1233867) have red-shifted absorption spectra, allowing them to be selectively excited at wavelengths where native tryptophan does not absorb, which is useful for studying complex protein mixtures. nih.govbasicmedicalkey.comnih.gov Similarly, cyanotryptophans are used as sensitive probes for local hydration and electrostatics. nih.govresearchgate.net The methyl group in 5-methyl-tryptophan can also subtly shift spectral properties, providing a unique probe for its specific environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The incorporation of fluorinated tryptophan analogs, such as 5-fluorotryptophan, introduces a ¹⁹F nucleus that serves as a sensitive NMR probe to report on local protein environments and conformations. springernature.com
This biosynthetic labeling approach has been successfully applied to both soluble proteins and complex integral membrane proteins, such as the mannitol (B672) transporter of E. coli. nih.gov
Tryptophan residues play a critical role in the structure, stability, and function of membrane proteins, often clustering at the membrane-water interface. mdpi.comnih.gov They act as anchors, helping to position and orient the protein within the lipid bilayer. mdpi.com The stability they confer arises from a combination of hydrophobic interactions with lipid tails and polar interactions, such as hydrogen bonding, with lipid headgroups and water. mdpi.comnih.gov
Substituting native tryptophan with methyl-substituted analogs can profoundly impact these interactions and, consequently, membrane protein stability. The effects depend on the position of the methyl group:
N1-Methylation : Placing a methyl group on the indole nitrogen (N1-methyl-tryptophan) completely removes the ability of the residue to act as a hydrogen bond donor. mdpi.comnih.gov Studies on the gramicidin (B1672133) A channel showed that N-methylation of tryptophan residues buried within the membrane bilayer had significant effects on the protein's conformational preference, whereas methylation of residues at the more interfacial positions had a minor influence on folding. nih.gov This highlights the critical role of specific hydrogen bonds in maintaining the structural integrity of membrane-spanning proteins. nih.gov
α-Methylation : Substitution with α-methyl-L-tryptophan has been shown to improve the in vivo metabolic stability of certain peptide-based radiopharmaceuticals. snmjournals.org In the gastrin-releasing peptide receptor ligand RM2, this substitution stabilized a metabolically vulnerable peptide bond, leading to a higher percentage of intact tracer in plasma. snmjournals.org
C5-Methylation : The addition of a methyl group at the C5 position increases the hydrophobicity of the indole side chain. This enhanced hydrophobicity can strengthen the residue's interaction with the nonpolar lipid core of the membrane, potentially increasing the stability of the protein's transmembrane domain.
The table below summarizes the observed effects of methyl substitution on membrane protein characteristics based on research findings.
| Methyl Substitution Position | Key Molecular Change | Observed Effect on Protein | Reference |
| N1-Indole Nitrogen | Blocks H-bond donor capability; increases hydrophobicity | Alters conformational preference; disrupts folding if H-bond is critical | nih.gov |
| α-Carbon | Steric hindrance near the peptide backbone | Increases metabolic stability by protecting peptide bonds from cleavage | snmjournals.org |
| C5-Indole Ring | Increases side-chain hydrophobicity | Expected to enhance anchoring in the lipid core | N/A |
The noncovalent interactions of the tryptophan side chain are fundamental to protein structure and ligand binding. nih.gov These include hydrogen bonds and various π-system interactions. mdpi.comnih.gov
Hydrogen Bonding: The indole N-H group of tryptophan is a hydrogen bond donor, frequently interacting with backbone carbonyls, acidic side chains, or water molecules. mdpi.com This interaction is crucial for stabilizing secondary structures and anchoring proteins at membrane interfaces. mdpi.com The substitution with this compound does not directly alter this N-H group, leaving its hydrogen-bonding capability intact. This contrasts sharply with N1-methyl-tryptophan, where the methylation blocks this donor function entirely. nih.gov
π-Interactions: The electron-rich indole ring of tryptophan participates in several key interactions:
π-π Stacking : Interactions between aromatic rings, which are important in protein folding and ligand binding. nih.gov
Cation-π Interactions : An electrostatic interaction between the electron-rich face of the indole ring and a positive charge, typically from the side chain of a lysine (B10760008) or arginine residue. nih.gov These interactions can be as strong as hydrogen bonds or salt bridges and contribute significantly to protein stability. nih.gov Over a quarter of all tryptophan residues in known protein structures are involved in a significant cation-π interaction. nih.gov
The introduction of a methyl group at the C5 position of the indole ring influences these π-interactions. The methyl group is electron-donating, which increases the electron density of the aromatic π-system. researchgate.net This enhancement of the negative electrostatic potential on the face of the indole ring is expected to strengthen both cation-π and π-π stacking interactions. researchgate.netnih.gov This principle has been demonstrated experimentally using fluorinated tryptophan analogs, where electron-withdrawing fluorine atoms weaken these interactions in a predictable manner, establishing the importance of the electrostatic component in ligand binding. researchgate.netacs.org Therefore, 5-methyl-tryptophan can serve as a probe to amplify and study the contribution of these π-interactions to molecular recognition and protein stability.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Research Applications
Chromatography is a cornerstone for the separation and quantification of 5-Methyl-D-tryptophan and related metabolites in various research contexts. The choice of technique is often dictated by the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with fluorescence detection is a powerful analytical tool for the sensitive and selective quantification of amino acids, including tryptophan and its derivatives. mdpi.commdpi.com This method leverages the intrinsic fluorescence of tryptophan and its analogs, or the use of fluorescent derivatizing agents, to achieve low limits of detection. mdpi.comnih.gov The separation of amino acids is typically achieved on a reversed-phase column, and the fluorescence detector provides high sensitivity and selectivity, minimizing interference from other compounds in the sample. nih.govacs.org
Method parameters are meticulously optimized to ensure accurate and reproducible results. Key considerations include the selection of the appropriate column chemistry, mobile phase composition, and gradient elution profile to achieve optimal separation of the target analytes. mdpi.com For fluorescence detection, the excitation and emission wavelengths are chosen to maximize the signal of the analyte while minimizing background noise. nih.gov
Table 1: Example Parameters for UHPLC-Fluorescence Detection of Tryptophan Analogs
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for analyte separation |
| Flow Rate | 0.5 mL/min |
| Excitation Wavelength | ~280 nm |
| Emission Wavelength | ~350 nm |
| Injection Volume | 5-10 µL |
Note: These are representative parameters and may require optimization for specific applications.
In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Accurate Mass Spectrometry (HRAM-MS) are indispensable techniques. nih.govresearchgate.net These methods offer unparalleled sensitivity and specificity for the identification and quantification of a wide array of metabolites, including tryptophan and its derivatives, in complex biological samples like plasma, serum, and tissue extracts. nih.govresearchgate.netmdpi.com
LC-MS/MS utilizes a triple quadrupole mass spectrometer to perform multiple reaction monitoring (MRM), a highly selective and sensitive quantification technique. researchgate.netresearchgate.net HRAM-MS, often employing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of metabolic pathways. rsc.org The coupling of these powerful mass spectrometry techniques with the separation capabilities of UHPLC allows for the comprehensive profiling of the tryptophan metabolome. nih.govbohrium.com
Table 2: Comparison of LC-MS/MS and HRAM-MS for Metabolomics
| Feature | LC-MS/MS (Triple Quadrupole) | HRAM-MS (e.g., Orbitrap, TOF) |
| Primary Application | Targeted quantification | Untargeted and targeted analysis, metabolite identification |
| Selectivity | Very High (MRM) | High |
| Sensitivity | Very High | High |
| Mass Accuracy | Low to Moderate | Very High |
| Resolution | Low | High |
| Data Complexity | Low | High |
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality controls. 5-Methyl-tryptophan is often used as an internal standard in the analysis of tryptophan and its metabolites. nih.govresearchgate.net The use of an internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.gov
For a compound to be a suitable internal standard, it should have similar chemical and physical properties to the analyte of interest but be chromatographically distinguishable. 5-Methyl-tryptophan is an ideal internal standard for tryptophan analysis because it is structurally very similar to tryptophan, differing only by a methyl group, and thus behaves similarly during extraction and chromatographic separation. researchgate.net Its distinct mass-to-charge ratio allows for its separate detection by mass spectrometry. acs.org The use of isotopically labeled internal standards, such as D5-L-tryptophan, is also a common practice. acs.org
Spectroscopic Characterization for Mechanistic Elucidation
Spectroscopic techniques provide invaluable insights into the structural and electronic properties of molecules and their interactions. For this compound, these methods are crucial for understanding its conformation, binding to target proteins, and the catalytic mechanisms of enzymes it interacts with.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying their interactions with other molecules. researchgate.nethmdb.cascielo.br For this compound, NMR can be used to determine its preferred conformation in solution and to map its binding site on a target protein. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information about the connectivity of atoms and the spatial proximity of protons within the molecule. acs.org For studying protein-ligand interactions, techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are employed. nih.govnih.gov These methods can identify which parts of the ligand are in close contact with the protein and can reveal conformational changes that occur upon binding. acs.org
UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are essential tools for studying heme-dependent oxygenases, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.govnih.gov These enzymes contain a heme cofactor that is central to their catalytic activity. dntb.gov.ua
UV-Vis spectroscopy is highly sensitive to the oxidation and spin state of the heme iron. nih.gov The binding of substrates or inhibitors, like derivatives of tryptophan, can induce spectral changes in the Soret and Q-bands of the heme, providing information about the binding event and its effect on the electronic structure of the heme. nih.govresearchgate.net
EPR spectroscopy is used to study paramagnetic species, such as the ferric (Fe³⁺) state of the heme iron. dntb.gov.ua The EPR spectrum provides detailed information about the coordination environment and spin state of the iron. Changes in the EPR signal upon the binding of this compound can reveal how the inhibitor perturbs the active site of the enzyme. nih.gov
X-ray Crystallography of Enzyme-Analog Complexes for Atomic-Resolution Insights
X-ray crystallography is a pivotal technique in structural biology that provides atomic-resolution three-dimensional structures of molecules, including complex biological macromolecules like enzymes. This methodology is crucial for understanding the intricacies of enzyme-substrate and enzyme-analog interactions, which in turn elucidates catalytic mechanisms and guides the design of specific inhibitors or probes. For tryptophan analogs such as this compound, crystallographic studies of related enzyme complexes offer a foundational understanding of their potential binding modes and effects on enzyme structure and function.
The primary enzyme of interest for tryptophan and its analogs is Tryptophan Hydroxylase (TPH), a non-heme iron enzyme that catalyzes the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (B10506). nih.govwikipedia.org TPH hydroxylates L-tryptophan to produce 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgrcsb.org Understanding the active site of TPH is key to comprehending how analogs like this compound might interact with it.
Crystal structures of the catalytic domain of TPH have been solved, providing detailed views of the active site. For instance, the structure of chicken TPH isoform 1 (TPH1) in complex with the natural substrate L-tryptophan has been determined at a resolution of 1.9 Å. nih.gov This structure reveals that the tryptophan substrate stacks against a proline residue (Pro269) and identifies the key catalytic residues (His273, His278, and Glu318) that coordinate the catalytic iron atom. nih.gov The binding of the substrate induces conformational changes, causing loops in the enzyme structure to close around the active site, creating a more compact conformation. nih.gov
Similarly, the crystal structure of human TPH1 has been determined at 1.7 Å resolution with a bound cofactor analog, 7,8-dihydro-L-biopterin, providing further atomic-resolution information about the catalytic domain. rcsb.org These determined structures serve as powerful templates for computational modeling and molecular docking studies to predict how synthetic analogs, including this compound, would bind. The methyl group at the 5-position of the indole (B1671886) ring in this compound would occupy a specific space within the active site, and its interaction with surrounding amino acid residues can be modeled based on the known structure of the enzyme with its natural substrate.
The combination of X-ray crystallography with other techniques, such as solid-state NMR spectroscopy and computational chemistry, forms a synergistic approach known as NMR crystallography. nih.govresearchgate.net This integrated method allows for an even more detailed characterization of enzyme active sites, including the determination of protonation states and other chemical details that are often difficult to ascertain from X-ray diffraction data alone. researchgate.netescholarship.org While a specific crystal structure of an enzyme in complex with this compound is not presently available in the public databases, the existing structural data for TPH provides an essential framework for hypothesizing its binding orientation and interactions at an atomic level.
| PDB ID | Enzyme | Source Organism | Resolution (Å) | Bound Ligands | Reference |
|---|---|---|---|---|---|
| 1MLW | Tryptophan Hydroxylase 1 (Catalytic Domain) | Homo sapiens (Human) | 1.71 | Fe(III), 7,8-dihydro-L-biopterin | rcsb.org |
| Data Not Publicly Available | Tryptophan Hydroxylase 1 (Catalytic Domain) | Gallus gallus (Chicken) | 1.9 | L-tryptophan, Iron, Imidazole | nih.gov |
Method Validation and Performance Metrics in Research Settings
The validation of analytical methods is a critical process in chemical and pharmaceutical research, ensuring that a specific method is suitable for its intended purpose. For the quantitative analysis of compounds like this compound in research settings, method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis of the analyte in a given matrix. The parameters for validation are established by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). omicsonline.org
Analytical methods commonly employed for the analysis of tryptophan and its derivatives include High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence, ultraviolet (UV), or mass spectrometry (MS) detectors. researchgate.netrsc.orgunito.it Validation of such a method for this compound would involve assessing a range of performance metrics.
Key Validation Parameters:
Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as impurities, degradation products, or other endogenous substances. gavinpublishers.com This is typically demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the retention time of this compound.
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. omicsonline.org It is determined by analyzing a series of standards of known concentrations. The data is typically evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. omicsonline.org
Accuracy: Accuracy reflects the closeness of the measured value to the true value. gavinpublishers.com It is often assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix. The percentage of the analyte recovered is then calculated.
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Method Precision): The precision obtained under the same operating conditions over a short interval of time. omicsonline.org
Intermediate Precision (Ruggedness): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. omicsonline.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). omicsonline.org It provides an indication of the method's reliability during normal usage.
Solution Stability: This performance metric evaluates the stability of the analyte in a given solvent or matrix over a specified period under defined storage conditions. omicsonline.org It ensures that the concentration of this compound does not change from the time of sample preparation to the time of analysis.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99; baseline resolution from other peaks. |
| Linearity | Correlation coefficient of the calibration curve. | r² ≥ 0.999 |
| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | Percent recovery of spiked analyte. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of replicate measurements. | RSD ≤ 2% |
| Precision (Intermediate) | RSD across different days/analysts/equipment. | RSD ≤ 3% |
| LOQ | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 10% |
| Robustness | Consistency of results with small changes in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Applications As a Research Tool in Fundamental Biological Sciences
Genetic Mutagenesis and Selection Studies in Model Organisms (e.g., Methanococcus voltae)
The antimetabolite properties of 5-Methyl-D-tryptophan make it a powerful selective agent for isolating specific types of mutants in model organisms. By incorporating this tryptophan analog into growth media, researchers can create conditions where only cells with particular genetic alterations can survive.
In the domain of microbiology, this compound has been instrumental in genetic studies of the methanogenic archaeon Methanococcus voltae. Researchers have successfully isolated mutants of M. voltae that are resistant to the toxic effects of 5-methyl-DL-tryptophan. nih.goviaea.org This resistance phenotype is indicative of mutations that alter the normal uptake or metabolism of tryptophan, or that lead to its overproduction, thereby outcompeting the toxic analog. The isolation of such mutants is a critical first step in identifying and characterizing the genes and pathways involved in tryptophan biosynthesis and regulation in this archaeal species. The use of this compound as a selective agent facilitates the discovery of genes that might otherwise be difficult to identify.
Table 1: Use of 5-Methyl-DL-tryptophan in Methanococcus voltae Genetic Studies
| Application | Organism | Outcome | Significance |
| Mutant Selection | Methanococcus voltae | Isolation of resistant mutants | Identification of genes involved in tryptophan metabolism and regulation |
Probing Metabolic Bottlenecks and Pathway Flux in Biochemical Systems
This compound serves as an effective probe for investigating metabolic pathways and identifying potential bottlenecks in the biosynthesis of tryptophan. As an analog of tryptophan, it can act as a feedback inhibitor of key enzymes in the tryptophan biosynthetic pathway, such as anthranilate synthase. nih.gov
A notable example of this application is found in studies of rice (Oryza sativa). nih.gov When rice cells are exposed to 5-methyltryptophan (5MT), it mimics the presence of high levels of tryptophan, triggering feedback inhibition of anthranilate synthase. nih.gov This enzyme catalyzes a crucial early step in the tryptophan biosynthesis branch of the shikimate pathway. The inhibition of this enzyme by 5MT leads to a halt in tryptophan synthesis, ultimately arresting cell growth because 5MT cannot be incorporated into proteins in place of tryptophan. nih.gov
By generating and characterizing 5MT-resistant rice lines, researchers have been able to identify mutations in the anthranilate synthase gene that lead to an enzyme that is less sensitive to feedback inhibition by both tryptophan and its analog, 5MT. nih.gov These resistant lines often exhibit an overproduction of tryptophan. nih.gov This approach not only elucidates the regulatory mechanisms of the tryptophan pathway but also provides a strategy for developing crops with enhanced nutritional value.
Table 2: Impact of 5-Methyltryptophan on Tryptophan Biosynthesis in Rice
| Condition | Effect on Anthranilate Synthase | Effect on Tryptophan Synthesis | Cellular Outcome |
| Wild-Type + 5MT | Inhibition | Decreased | Growth arrest |
| 5MT-Resistant Mutant + 5MT | Reduced Inhibition | Continued/Increased | Growth |
Investigating Enzyme Mechanism and Active Site Specificity
Methylated tryptophan analogs are valuable tools for probing the structure and function of enzyme active sites, as well as for elucidating the intricacies of enzyme mechanisms. The addition of a methyl group can introduce steric hindrance and alter the electronic properties of the molecule, providing insights into the specific interactions between a substrate and an enzyme.
Studies on tryptophan synthase, a key enzyme in the final steps of tryptophan biosynthesis, have utilized β-methyltryptophan to understand substrate specificity. nih.govresearchgate.netacs.org While not this compound, the principles gleaned from these studies are broadly applicable. For instance, research has shown that while tryptophan synthase can catalyze a reaction with L-threonine to produce (2S,3S)-β-methyltryptophan, the efficiency is significantly lower than with its natural substrate, L-serine. nih.govresearchgate.netacs.org Kinetic experiments have revealed that the presence of the methyl group in the substrate can decrease the affinity for the other substrate, indole (B1671886), and disrupt the allosteric signaling that regulates the catalytic cycle. nih.govresearchgate.netacs.org
By analyzing the kinetic parameters of the enzyme with both the natural and the modified substrate, researchers can deduce the importance of specific steric and electronic interactions within the active site for efficient catalysis. The use of such analogs allows for a detailed dissection of the factors that contribute to the high substrate specificity of enzymes.
Table 3: Kinetic Parameters of Tryptophan Synthase with Different Substrates
| Substrate | Relative Catalytic Efficiency | Key Finding |
| L-Serine | High | Natural, highly efficient substrate |
| L-Threonine (produces β-methyltryptophan) | Low | Methyl group hinders binding and allosteric regulation |
Development of Novel Biochemical Assays and Molecular Probes
The unique properties of this compound lend themselves to the development of specialized biochemical assays and molecular probes. While specific examples for this compound are not extensively detailed in the provided search results, the principles of using tryptophan analogs suggest several potential applications.
For instance, a radiolabeled or fluorescently tagged version of this compound could be synthesized to serve as a probe for tryptophan transporters. By monitoring the uptake of the labeled analog, researchers could characterize the kinetics and specificity of these transporters in various cell types and conditions. Such probes would be invaluable for studying the regulation of tryptophan uptake, which is a critical factor in many physiological processes.
Furthermore, this compound could be incorporated into synthetic peptides to study the structural and functional consequences of modifying a specific amino acid residue. The altered properties of the methyl-substituted tryptophan could be used to investigate protein folding, stability, and protein-protein interactions. These custom-designed peptides could also be used as tools to probe the binding sites of tryptophan-recognizing proteins.
Q & A
Q. What are the established synthetic pathways for 5-Methyl-D-tryptophan, and how can purity be optimized?
The synthesis of this compound derivatives often employs solid-phase peptide synthesis (SPPS), which allows precise assembly on a solid support. Key steps include amino acid coupling, deprotection, and cleavage. To optimize purity, researchers should select coupling reagents (e.g., HBTU or HATU) that minimize racemization and employ HPLC purification with C18 columns for final isolation. Contamination risks can be mitigated via trifluoroacetic acid (TFA) cleavage protocols .
Q. How does this compound interact with tryptophan metabolic pathways in model organisms?
In vivo studies in rats demonstrate that methylated tryptophan analogs compete with endogenous tryptophan for uptake into the brain, modulating serotonin (5-HT) synthesis. Researchers can quantify this interaction via HPLC analysis of brain homogenates post-administration, focusing on 5-HT and 5-hydroxyindoleacetic acid (5-HIAA) levels. Dosing thresholds (e.g., 120 mg/kg in rats) should be validated to avoid saturation effects .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessments, reverse-phase HPLC with UV detection (280 nm) is standard. Researchers should also monitor enantiomeric purity using chiral columns or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IDO1 inhibition efficacy of this compound analogs?
Discrepancies may arise from assay conditions (e.g., cell type, tryptophan concentration). Methodologically, standardized IDO1 activity assays (e.g., kynurenine quantification via LC-MS/MS) should be paired with competitive binding studies. Include controls for off-target effects using CRISPR-edited IDO1⁻/⁻ cell lines. Cross-validate findings with radiolabeled analogs (e.g., 5-[¹⁸F]F-AMT) in PET imaging to assess in vivo target engagement .
Q. What experimental designs address the challenge of this compound’s stability in long-term biochemical studies?
Stability can be compromised by oxidation or photodegradation. Use argon-purged buffers and amber vials to prevent oxidation. For cell-based studies, pre-treat media with antioxidants (e.g., ascorbic acid) and validate compound integrity via LC-MS at multiple timepoints. Accelerated stability testing (40°C/75% RH) under ICH guidelines provides shelf-life estimates .
Q. How do researchers differentiate between direct and indirect effects of this compound in neuroimmunological models?
Employ dual-knockout models (e.g., IDO1⁻/⁻ and TDO2⁻/⁻ mice) to isolate target-specific effects. Combine transcriptomic profiling (RNA-seq) with metabolomic analysis (GC-MS) to map pathway interactions. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can correlate plasma concentrations with downstream immune markers (e.g., IFN-γ, IL-6) .
Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound studies?
Mixed-effects models account for inter-individual variability in dose-response curves. For non-linear relationships (e.g., enzyme saturation), use the Michaelis-Menten equation or Emax models. Bayesian hierarchical modeling is recommended for small-sample studies to incorporate prior data (e.g., historical IC₅₀ values) .
Methodological Best Practices
- Safety Protocols : Follow GHS guidelines for handling (e.g., PPE, fume hoods) and disposal, referencing SDS data for acute toxicity (e.g., LD₅₀ in rodents) .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw chromatographic/spectral data via repositories like Zenodo.
- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines and obtain institutional animal care committee approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
